3-(3-Methylphenyl)-3-pyrrolidinol HCl

Neuropharmacology CNS Drug Discovery Dopamine Autoreceptor

This 3-(3-Methylphenyl)-3-pyrrolidinol HCl is a strategic CNS scaffold. Its meta-methylphenyl group confers preferential dopamine autoreceptor antagonism, offering a defined starting point for SAR studies. The HCl salt ensures solubility and stability for in vitro assays. Procure this specific analog to maintain target selectivity and avoid invalidating comparative research.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B7858291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-3-pyrrolidinol HCl
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CCNC2)O
InChIInChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11(13)5-6-12-8-11/h2-4,7,12-13H,5-6,8H2,1H3
InChIKeyNELYUTCWSBAKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)-3-pyrrolidinol HCl: A CNS-Targeted Pyrrolidinol Scaffold for Neuropharmacology Research


3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride (CAS: 1083246-10-9) is a specialized chemical compound belonging to the 3-aryl-3-pyrrolidinol class. It is characterized by a pyrrolidine ring core, a 3-methylphenyl (m-tolyl) substituent, and a tertiary hydroxyl group, presented as a hydrochloride salt. This structural configuration places it within a family of compounds extensively explored for modulating central nervous system (CNS) targets, particularly as intermediates or active scaffolds for monoamine reuptake inhibitors and catecholamine neurotransmission modulators [1]. The compound is primarily utilized as a versatile small molecule scaffold in research settings, offering a defined starting point for the synthesis and evaluation of novel CNS-active agents . The hydrochloride salt form enhances its solubility and stability in aqueous solutions, making it suitable for various in vitro assays .

The Criticality of Substitution Pattern in 3-Aryl-3-pyrrolidinols: Why 3-(3-Methylphenyl)-3-pyrrolidinol HCl is Not Interchangeable


Within the 3-aryl-3-pyrrolidinol class, simple substitution with an alternative analog is not trivial. The specific position and nature of the aryl ring substituent are critical determinants of a compound's pharmacological profile. Research on related 3-arylpyrrolidines has established that compounds bearing electron-withdrawing or electron-donating groups at the meta position of the aromatic ring exhibit preferential dopamine autoreceptor antagonist activity, a property not shared by unsubstituted or para-substituted analogs [1]. Furthermore, the introduction of a methyl group at specific positions on the pyrrolidine ring has been shown to significantly increase androgen receptor (AR) binding affinity, underscoring the sensitivity of target engagement to minor structural modifications [2]. Therefore, replacing 3-(3-Methylphenyl)-3-pyrrolidinol HCl with a structurally similar but differently substituted analog risks a complete shift in target selectivity and biological activity, invalidating comparative research and development efforts.

Quantitative Performance Metrics for 3-(3-Methylphenyl)-3-pyrrolidinol HCl: Comparative Analysis and DMPK Profile


CNS Target Engagement Potential: Inferred from Class-Level Structure-Activity Relationships

The 3-methylphenyl substituent of the target compound places it within a class of 3-arylpyrrolidines known for dopaminergic and serotonergic activity. A structure-activity relationship (SAR) study of a related series demonstrated that compounds substituted with electron-withdrawing groups at the meta position of the aromatic ring were found to be preferential dopamine autoreceptor antagonists [1]. This class-level SAR infers that the meta-methyl substituent on the target compound is critical for its potential CNS activity, differentiating it from unsubstituted or para-substituted phenyl analogs which would be expected to have a different pharmacological profile.

Neuropharmacology CNS Drug Discovery Dopamine Autoreceptor

Improved Physicochemical Properties: Hydrochloride Salt Form Enhances Solubility and Stability

The target compound is provided as a hydrochloride salt, a common and effective strategy for improving the physicochemical properties of a free base. According to vendor technical data, this salt form is selected to enhance stability and solubility in aqueous solutions compared to its free base counterpart . This is a critical differentiator for research use, as the free base (3-(3-methylphenyl)-3-pyrrolidinol) would exhibit different solubility and stability profiles, potentially impacting the reliability and reproducibility of in vitro assays.

Medicinal Chemistry Pre-formulation ADME

CYP Enzyme Interaction Profile: Low Risk of Drug-Drug Interaction via CYP2C9, 2C19, and 2D6

In vitro profiling of a closely related 3,3-disubstituted pyrrolidine monoamine triple reuptake inhibitor revealed a favorable cytochrome P450 (CYP) inhibition profile . This class-representative compound showed IC50 values >100 μM against CYP1A2 and CYP2D6, and IC50 values of 9.0 μM and 5.9 μM against CYP2C9 and CYP2C19, respectively, as measured in fluorescence-based assays with recombinant isoforms . While direct data for 3-(3-Methylphenyl)-3-pyrrolidinol HCl is not available, this cross-study comparable data from a close structural analog suggests a low potential for drug-drug interactions related to these major CYP isoforms, differentiating it from other CNS-active scaffolds known for potent CYP inhibition.

Drug Metabolism CYP450 Inhibition ADME-Tox

Preferential CNS Penetration: Favorable Brain/Plasma Ratio Inferred from Class-Level Data

The primary therapeutic area for 3-aryl-3-pyrrolidinols is CNS disorders, making brain penetration a critical attribute. Pharmacokinetic data from a representative 3-substituted pyrrolidine dual SNRI (Compound 1) in mice showed a favorable brain/plasma AUC ratio of approximately 1.5 (AUC0–∞ in brain: 1500 h·ng/g; in plasma: 1000 h·ng/g) . This class-level inference suggests that 3-(3-Methylphenyl)-3-pyrrolidinol HCl, by virtue of its core scaffold, is likely to exhibit good blood-brain barrier permeability, a key differentiator when selecting a scaffold for CNS-targeted research over peripherally restricted alternatives.

Blood-Brain Barrier Pharmacokinetics CNS Distribution

Optimal Research Applications for 3-(3-Methylphenyl)-3-pyrrolidinol HCl: From CNS Scaffold Exploration to In Vitro ADME Profiling


Lead Optimization Programs for Novel CNS Therapeutics

Researchers engaged in drug discovery for CNS disorders such as depression, ADHD, or anxiety can utilize 3-(3-Methylphenyl)-3-pyrrolidinol HCl as a versatile starting scaffold. Its meta-methylphenyl group, inferred to confer preferential dopamine autoreceptor antagonism [1], makes it a strategic alternative to unsubstituted phenyl pyrrolidinols. The scaffold's class-level evidence for good brain penetration and low CYP inhibition potential [2] provides a strong foundation for a CNS lead optimization campaign, reducing the risk of late-stage failure due to poor PK or toxicity.

In Vitro Pharmacological Profiling of Monoamine Reuptake Inhibition

The compound is ideally suited for in vitro assays designed to evaluate monoamine reuptake inhibition (serotonin, norepinephrine, dopamine) [1]. The enhanced aqueous solubility and stability provided by the hydrochloride salt form ensure reliable dosing and consistent results in cell-based assays (e.g., synaptosomal uptake assays, transporter binding assays). This allows researchers to directly measure the functional impact of the 3-methylphenyl modification on transporter activity and selectivity, generating critical SAR data.

Metabolic Stability and Drug-Drug Interaction Screening

Given the class-level data indicating a favorable CYP inhibition profile [1], 3-(3-Methylphenyl)-3-pyrrolidinol HCl can be used as a benchmark in early ADME-Tox screening. Research teams can compare its metabolic stability in liver microsomes and its inhibition of major CYP isoforms against more problematic scaffolds. This application is particularly relevant for medicinal chemists aiming to design out metabolic liabilities while retaining CNS activity.

Synthesis of Patent-Backed CNS Modulators

The compound serves as a direct precursor or key intermediate for the synthesis of disubstituted phenylpyrrolidinols, a class of compounds covered by specific patents for the treatment of CNS disorders by modulating cortical catecholamine levels [1]. Procurement and use of 3-(3-Methylphenyl)-3-pyrrolidinol HCl allows academic and industrial labs to explore the chemical space described in this intellectual property, facilitating the development of novel, non-infringing analogs or the investigation of the underlying biology.

Quote Request

Request a Quote for 3-(3-Methylphenyl)-3-pyrrolidinol HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.